molecular formula C11H13Cl2NO B2551191 N-tert-butyl-2,3-dichlorobenzamide CAS No. 905552-17-2

N-tert-butyl-2,3-dichlorobenzamide

Cat. No.: B2551191
CAS No.: 905552-17-2
M. Wt: 246.13
InChI Key: CJDRROQVOXQEQA-UHFFFAOYSA-N
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Description

N-tert-butyl-2,3-dichlorobenzamide: is an organic compound with the molecular formula C11H13Cl2NO . It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions, and the amide nitrogen is substituted with a tert-butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,3-dichlorobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions to increase yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2,3-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides or benzylamines.

    Reduction Reactions: Products include tert-butyl-2,3-dichloroaniline or tert-butyl-2,3-dichlorobenzyl alcohol.

    Oxidation Reactions: Products include 2,3-dichlorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

N-tert-butyl-2,3-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,3-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • N-tert-butyl-2,4-dichlorobenzamide
  • N-tert-butyl-2,5-dichlorobenzamide
  • N-tert-butyl-3,4-dichlorobenzamide

Comparison: N-tert-butyl-2,3-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs with different chlorine positions, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-tert-butyl-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRROQVOXQEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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